molecular formula C11H15N3O6 B7728610 N-Acetylcytosine arabinoside CAS No. 13491-47-9

N-Acetylcytosine arabinoside

Cat. No.: B7728610
CAS No.: 13491-47-9
M. Wt: 285.25 g/mol
InChI Key: NIDVTARKFBZMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Acetylcytosine arabinoside is a synthetic nucleoside analog that is structurally similar to cytidine. It is characterized by the presence of an arabinose sugar moiety instead of ribose, with an acetyl group attached to the nitrogen atom of the cytosine base. This compound is known for its significant biological activities, particularly in the field of medicinal chemistry, where it is used as an antineoplastic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylcytosine arabinoside typically involves the reaction of cytosine with arabinose in the presence of a suitable catalyst. One common method is the use of uracil phosphorylase and purine nucleoside phosphorylase to catalyze the reaction between cytosine and arabinose-1-phosphate . The reaction conditions often require precise control of temperature, pH, and the concentration of reactants to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes that include the protection of functional groups, glycosylation, and deprotection steps. The use of biocatalysis, involving multi-enzymatic cascades, has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-Acetylcytosine arabinoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically require controlled conditions, including specific temperatures, solvents, and pH levels .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted cytosine derivatives .

Scientific Research Applications

N-Acetylcytosine arabinoside has a wide range of scientific research applications:

Mechanism of Action

N-Acetylcytosine arabinoside exerts its effects by interfering with DNA synthesis. It is rapidly converted into its active triphosphate form, which inhibits DNA polymerase and incorporates into DNA, causing chain termination. This mechanism is particularly effective during the S phase of the cell cycle, making it highly toxic to rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylcytosine arabinoside is unique due to the presence of the acetyl group, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its stability and potentially reduce its toxicity compared to other similar compounds .

Properties

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O6/c1-5(16)12-7-2-3-14(11(19)13-7)10-9(18)8(17)6(4-15)20-10/h2-3,6,8-10,15,17-18H,4H2,1H3,(H,12,13,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDVTARKFBZMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863271
Record name 4-Acetamido-1-pentofuranosylpyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13491-47-9
Record name N-Acetylcytosine arabinoside
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110571
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.